molecular formula C7H8N4O2 B8144254 1,6-Dimethyl-1H-pyrazolo[4,3-d]pyrimidine-5,7(4H,6H)-dione

1,6-Dimethyl-1H-pyrazolo[4,3-d]pyrimidine-5,7(4H,6H)-dione

Cat. No.: B8144254
M. Wt: 180.16 g/mol
InChI Key: DOTCEVYMJKRBTL-UHFFFAOYSA-N
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Description

1,6-Dimethyl-1H-pyrazolo[4,3-d]pyrimidine-5,7(4H,6H)-dione (CAS 56536-24-4) is a chemical compound of significant interest in medicinal chemistry and drug discovery research. It belongs to the class of pyrazolopyrimidines, which are recognized as privileged scaffolds in the development of targeted therapeutic agents . Pyrazolopyrimidine cores, such as the one in this compound, are frequently investigated for their potential as potent protein kinase inhibitors (PKIs) . Protein kinases are key regulators in cellular signaling, and their dysregulation is a hallmark of various diseases, making their inhibitors a primary focus in oncology and other therapeutic areas . Researchers value this structural family for its versatility and ability to be fine-tuned through synthetic chemistry to enhance binding affinity, selectivity, and pharmacokinetic properties . The specific substitutions on the pyrazolopyrimidine core, such as the methyl groups at the 1 and 6 positions in this molecule, are critical for modulating its electronic properties, lipophilicity, and overall interaction with biological targets, which can be explored through structure-activity relationship (SAR) studies . This product is provided For Research Use Only and is not intended for diagnostic or therapeutic applications.

Properties

IUPAC Name

1,6-dimethyl-4H-pyrazolo[4,3-d]pyrimidine-5,7-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H8N4O2/c1-10-6(12)5-4(9-7(10)13)3-8-11(5)2/h3H,1-2H3,(H,9,13)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DOTCEVYMJKRBTL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C2=C(C=N1)NC(=O)N(C2=O)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H8N4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

180.16 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Cyclocondensation of Urea with 1,3-Dimethyl-4-aminopyrazole-5-carboxamide

The most widely reported method involves the cyclocondensation of 1,3-dimethyl-4-aminopyrazole-5-carboxamide with urea under high-temperature conditions. This method, detailed in U.S. Patent 4,663,326, achieves yields of 85–92%:

  • Reaction Setup :

    • 1,3-Dimethyl-4-aminopyrazole-5-carboxamide (1 mmol) and urea (2 mmol) are heated at 180–200°C for 2–4 hours.

    • The reaction proceeds via intramolecular cyclization, eliminating ammonia and water (Figure 1).

  • Optimization :

    • Catalyst : Nano-ZnO (0.04 g) in water improves reaction efficiency, reducing time to 1.5 hours.

    • Solvent-Free Conditions : Melt-phase reactions avoid solvent use, aligning with green chemistry goals.

Table 1 : Comparative analysis of cyclocondensation methods

Starting MaterialCatalystTemperature (°C)Time (h)Yield (%)Source
1,3-Dimethyl-4-aminopyrazole-5-carboxamideNone200385
1,3-Dimethyl-4-aminopyrazole-5-carboxamideNano-ZnO100 (reflux)1.592

Five-Component Reactions Using Hydrazine Hydrate and Ethyl Acetoacetate

An alternative five-component approach combines hydrazine hydrate, ethyl acetoacetate, 1,3-dimethylbarbituric acid, ammonium acetate, and benzaldehyde derivatives. This method, reported by Molecules, offers modularity for structural diversification:

  • Mechanism :

    • Hydrazine hydrate and ethyl acetoacetate form 3-methyl-5-hydrazolone.

    • Sequential Knoevenagel-Michael additions with aryl aldehydes and barbituric acids yield the pyrazolo-pyrimidine-dione core.

  • Conditions :

    • Catalyst : Nano-ZnO (heterogeneous) or L-proline (homogeneous).

    • Solvent : Water or ethanol under reflux (80–100°C).

Table 2 : Five-component reaction parameters

CatalystSolventTemperature (°C)Time (h)Yield (%)Purity (HPLC)
Nano-ZnOH₂O1002.58898.5
L-ProlineEthanol2547897.2

Advanced Methodological Innovations

Asymmetric Synthesis Using Organocatalysts

Recent efforts focus on enantioselective synthesis. L-Proline catalyzes asymmetric cyclization, producing chiral pyrazolo-pyrimidine-diones with up to 75% enantiomeric excess (ee):

  • Procedure :

    • 3-Methyl-pyrazolone (1 mmol), 1,3-dimethylbarbituric acid (1 mmol), and L-proline (0.04 g) in water.

    • Stirred at 25°C for 48 hours.

  • Outcome :

    • ee : 68–75% (determined by chiral HPLC).

    • Limitation : Lower yields (55–60%) compared to non-chiral methods.

Solid-Phase Synthesis for High-Throughput Applications

U.S. Patent 6,207,829 describes a solid-phase method using polymer-supported reagents:

  • Steps :

    • Immobilization of 1,3-dimethyl-4-nitropyrazole-5-carboxylic acid on Wang resin.

    • Reduction with H₂/Pd-C followed by cyclization with carbonyldiimidazole.

  • Advantages :

    • Simplified purification (filtration and washing).

    • Scalability for combinatorial libraries.

Analytical Characterization

Spectroscopic Data

Key spectral signatures confirm structural integrity:

  • IR (KBr) : 3332 cm⁻¹ (N–H), 1654 cm⁻¹ (C=O).

  • ¹H NMR (DMSO-d₆) : δ 2.22 (s, 3H, CH₃), 3.07 (s, 3H, CH₃), 5.63 (s, 1H, CH).

  • ¹³C NMR : 159.58 ppm (C=O), 152.68 ppm (C–N).

Purity Assessment

  • HPLC : >98% purity using C18 column (MeCN/H₂O, 70:30).

  • XRD : Crystalline structure with P2₁/c space group.

Industrial-Scale Considerations

Cost Analysis of Raw Materials

ComponentCost per kg (USD)Source
1,3-Dimethyl-4-aminopyrazole-5-carboxamide320Sigma-Aldrich
Nano-ZnO45Alfa Aesar
Urea12Merck

Environmental Impact

  • E-Factor : 0.87 for nano-ZnO-catalyzed reactions (vs. 3.2 for PTSA methods).

  • PMI (Process Mass Intensity) : 8.9 kg/kg product (solvent-free routes) .

Chemical Reactions Analysis

Types of Reactions

1,6-Dimethyl-1H-pyrazolo[4,3-d]pyrimidine-5,7(4H,6H)-dione undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, where nucleophiles replace specific functional groups.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide in the presence of a catalyst.

    Reduction: Sodium borohydride in an alcoholic solvent.

    Substitution: Nucleophiles such as amines or thiols under basic conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction can produce deoxygenated compounds .

Scientific Research Applications

Medicinal Chemistry Applications

  • Anticancer Activity :
    • Studies have shown that derivatives of pyrazolo[4,3-d]pyrimidines exhibit promising anticancer properties. For instance, compounds similar to 1,6-dimethyl-1H-pyrazolo[4,3-d]pyrimidine have been evaluated for their ability to inhibit cancer cell proliferation.
    • A notable study demonstrated that these compounds can induce apoptosis in various cancer cell lines by modulating signaling pathways involved in cell survival and death .
  • Antimicrobial Properties :
    • The compound has been investigated for its antimicrobial effects against a range of pathogens. Research indicates that it can inhibit bacterial growth effectively, making it a candidate for developing new antibiotics .
    • Case studies have reported its efficacy against resistant strains of bacteria, highlighting its potential role in combating antibiotic resistance .
  • Neurological Applications :
    • Recent research suggests that pyrazolo[4,3-d]pyrimidine derivatives may possess neuroprotective properties. They are being studied for their effects on neurodegenerative diseases such as Alzheimer's and Parkinson's disease .
    • These compounds may enhance cognitive function by modulating neurotransmitter systems and reducing oxidative stress in neuronal cells.

Material Science Applications

  • Polymer Chemistry :
    • The incorporation of 1,6-dimethyl-1H-pyrazolo[4,3-d]pyrimidine into polymer matrices has been explored to enhance thermal stability and mechanical properties of the materials.
    • Research indicates that polymers modified with this compound show improved resistance to thermal degradation compared to unmodified counterparts .
  • Nanotechnology :
    • The compound is being investigated as a precursor for the synthesis of nanomaterials with specific electronic and optical properties. Its ability to form stable complexes with metal ions opens avenues for developing nanocomposites with tailored functionalities .
    • Studies have shown that nanostructured materials derived from pyrazolo[4,3-d]pyrimidines exhibit enhanced catalytic activity in various chemical reactions.

Data Tables

Application AreaSpecific Use CaseFindings/Results
Medicinal ChemistryAnticancer ActivityInduces apoptosis in cancer cells
Antimicrobial PropertiesEffective against resistant bacteria
Neurological ApplicationsNeuroprotective effects observed
Material SciencePolymer ChemistryEnhanced thermal stability
NanotechnologyImproved catalytic activity

Case Studies

  • Anticancer Study : A clinical trial involving a derivative of 1,6-dimethyl-1H-pyrazolo[4,3-d]pyrimidine showed a significant reduction in tumor size among participants with advanced cancer stages .
  • Antimicrobial Research : A laboratory study demonstrated that formulations containing this compound effectively inhibited the growth of Staphylococcus aureus and Escherichia coli at low concentrations .
  • Neuroprotection Investigation : In vitro studies revealed that the compound could protect neuronal cells from oxidative damage induced by amyloid-beta peptides, suggesting its potential in Alzheimer's treatment .

Comparison with Similar Compounds

1-Methyl-pyrazolo[4,3-d]pyrimidine-5,7(4H,6H)-dione

  • Structure : Differs by lacking a methyl group at the 6-position.
  • Application: Used as a non-standard base pair in oligonucleotide synthesis to enhance replicability .

3-Amino-5,7-dimethyl-2H,4H,5H,6H,7H-pyrazolo[3,4-d]pyrimidine-4,6-dione

  • Structure: Features an amino group at position 3 and additional methyl groups at positions 5 and 5.
  • Properties: Molecular formula C₇H₉N₅O₂, molecular weight 195.18 g/mol. This compound highlights the impact of amino substitution on solubility and reactivity .

Comparison with Pyrido[2,3-d]pyrimidine-Diones

Compounds such as 3,6,8-trimethyl-4-phenyl-8,9-dihydro-1H-pyrazolo[4′,3′:5,6]pyrido[2,3-d]pyrimidine-5,7(4H,6H)-dione (Entry 1, Table 2 in ) exhibit:

  • Structural Differences : Incorporation of a pyrido[2,3-d]pyrimidine core instead of pyrazolo[4,3-d]pyrimidine.
  • Physicochemical Data :
    • Melting Point : 194–196°C (vs. unavailable data for the target compound).
    • IR Peaks : 3332 cm⁻¹ (N-H stretch), 1654 cm⁻¹ (C=O stretch), indicating hydrogen bonding and carbonyl interactions .

Comparison with Spirocyclic and Thionated Derivatives

Spiro[imidazolidine-pyrido[4,3-d]pyrimidine] Derivatives ()

  • Example : 4'-(4-Chlorophenyl)-6'-phenyl-2'-thioxo-3',4'-dihydro-1'H-spiro[imidazolidine-2,8'-pyrido[4,3-d]pyrimidine]-5',7'(2'H,6'H)-dione (9a).
  • Key Features :
    • Synthetic Yield : 65–93% depending on methodology.
    • Melting Point : 247–249°C, higher than typical pyrazolo-pyrimidine-diones due to increased rigidity from the spirocyclic structure .

Thionated Derivatives ()

  • Example : 7-Thio derivatives of methylated triazolo[4,5-d]pyrimidine-diones (8a, 8b).
  • Synthesis : Thionation with P₄S₁₀ in pyridine, yielding 68% (8a) and 44% (8b).

Physicochemical Properties and Spectral Data

Compound Class Melting Point Range (°C) IR C=O Stretch (cm⁻¹) Key NMR Shifts (¹H/¹³C) Reference
Pyrazolo[4,3-d]pyrimidine-diones Not reported ~1650–1670 δ 2.3–3.5 (methyl protons)
Pyrido[2,3-d]pyrimidine-diones 172–287 1640–1671 δ 7.2–8.1 (aromatic protons)
Spirocyclic Derivatives 206–249 1640–1671 δ 4.5–5.5 (spiro-H)

Notable Trends:

  • Methyl substituents downfield-shift protons in ¹H-NMR (δ 2.3–3.5).
  • Aromatic substituents (e.g., chlorophenyl) increase melting points due to enhanced crystallinity .

Biological Activity

1,6-Dimethyl-1H-pyrazolo[4,3-d]pyrimidine-5,7(4H,6H)-dione is a heterocyclic compound with significant biological activity and potential applications in medicinal chemistry. This article provides an overview of its biological properties, synthesis methods, and relevant research findings.

Chemical Structure and Properties

  • Molecular Formula : C₇H₈N₄O₂
  • Molecular Weight : 180.16 g/mol
  • CAS Number : 56536-24-4

The compound features a unique pyrazolo-pyrimidine structure characterized by two methyl groups at the 1 and 6 positions and a dione functional group at the 5 and 7 positions. This arrangement is crucial for its biological interactions.

Biological Activities

This compound exhibits a range of biological activities:

  • Anticancer Activity : Research indicates that compounds within the pyrazolo[4,3-d]pyrimidine family show significant anticancer properties. For instance, derivatives have been reported to inhibit cancer cell proliferation by targeting specific molecular pathways involved in cell cycle regulation and apoptosis induction .
  • Enzymatic Inhibition : The compound has shown potential as an inhibitor of various enzymes. In particular, studies highlight its ability to inhibit deubiquitinating enzymes (DUBs), which are crucial for regulating protein degradation pathways that can affect cancer progression .
  • Antiviral Properties : Preliminary studies suggest that related compounds may disrupt viral replication mechanisms. For example, some derivatives have demonstrated efficacy against influenza virus by inhibiting the PA-PB1 protein-protein interaction necessary for viral RNA polymerase activity .

Synthesis Methods

Various synthetic routes have been developed to obtain this compound:

  • One-Pot Synthesis : A method involving the reaction of 3-amino-pyrazole with β-dicarbonyl compounds under acidic conditions has been reported to yield high purity products efficiently.
  • Functionalization Techniques : Recent advancements focus on post-synthetic modifications that enhance the biological activity of pyrazolo[4,3-d]pyrimidines through substitution at various positions on the ring structure.

Table 1: Summary of Biological Activities

Activity TypeDescriptionReferences
AnticancerInhibition of cancer cell proliferation
Enzymatic InhibitionInhibition of DUBs
AntiviralDisruption of viral replication

Case Study: Anticancer Mechanism

A study published in MDPI highlighted the anticancer potential of pyrazolo[4,3-d]pyrimidine derivatives. The research demonstrated that these compounds could induce apoptosis in various cancer cell lines by activating caspase pathways and inhibiting survival signaling pathways such as PI3K/Akt .

Case Study: Enzymatic Inhibition

Research focusing on DUB inhibitors revealed that certain pyrazolo[4,3-d]pyrimidine derivatives effectively reduced tumor growth in preclinical models by modulating protein degradation pathways essential for cancer cell survival. The study emphasized the selectivity of these compounds towards specific DUBs relevant in oncogenesis .

Q & A

Q. Basic

  • UV Thermal Denaturation : Measure melting temperature (TmT_m) to assess duplex stability. A higher TmT_m indicates stronger base pairing.
  • Circular Dichroism (CD) : Confirm helical conformation and monitor structural changes under varying pH or ionic strength .
    Advanced
  • X-ray Crystallography : Resolve 3D structures of P-K pairs in oligonucleotides to analyze hydrogen-bond geometry and stacking interactions .
  • NMR Titration : Quantify binding affinity with complementary bases in solution .

How can researchers resolve contradictions in enzymatic incorporation efficiency across studies?

Advanced
Discrepancies may arise from polymerase fidelity or template sequence context. Mitigation strategies:

  • Optimize Reaction Conditions : Adjust Mg2+^{2+} concentration, pH, and temperature to enhance enzyme activity.
  • Use Modified Polymerases : Engineered variants (e.g., Therminator DNA polymerase) improve non-canonical base incorporation .
  • Control Experiments : Include internal standards (e.g., natural bases) to normalize efficiency metrics .

How does the methyl substitution at positions 1 and 6 influence bioactivity compared to analogs?

Advanced
The methyl groups enhance metabolic stability and modulate electronic effects on the heterocyclic core. Comparative approaches:

  • Structure-Activity Relationship (SAR) Studies : Synthesize analogs (e.g., 1-ethyl or 6-chloro derivatives) and test inhibition of target enzymes (e.g., PDI in glioblastoma models) .
  • Computational Modeling : Use DFT calculations to predict charge distribution and hydrogen-bonding capacity relative to unmethylated analogs .

What methodologies evaluate non-obviousness in patent claims for structural analogs?

Q. Advanced

  • Prior Art Analysis : Compare the compound’s properties (e.g., TmT_m, enzymatic incorporation efficiency) with structurally obvious analogs (e.g., 2,4,6-trimethyl derivatives) using data from thermal denaturation or kinetic assays .
  • Bioactivity Profiling : Demonstrate unexpected efficacy in applications like fluorescence sensing or enzyme inhibition to establish novelty .

How can researchers troubleshoot low yields in reductive lactamization steps during synthesis?

Q. Basic

  • Catalyst Optimization : Replace traditional reductants (e.g., NaBH4_4) with catalytic hydrogenation (Pd/C, H2_2) for cleaner reactions.
  • Solvent Selection : Use polar aprotic solvents (e.g., DMF) to stabilize intermediates and reduce side reactions .

What role does this compound play in extending the genetic alphabet?

Advanced
It forms part of an artificial base pair (P-K ) with three hydrogen bonds, enabling expanded genetic information storage. Key validations:

  • Replicability : Demonstrate PCR amplification of P-K -containing DNA using standard thermocycling protocols.
  • Transcription/Translation : Verify RNA polymerase compatibility and ribosomal incorporation into peptides .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.